2-(1,3-Benzoxazol-2-yl)cyclohex-1-ene-1-carboxylic acid
Description
2-(1,3-Benzoxazol-2-yl)cyclohex-1-ene-1-carboxylic acid (CAS: 921061-46-3) is a bicyclic heteroaromatic compound featuring a benzoxazole moiety fused to a cyclohexene ring substituted with a carboxylic acid group. Benzoxazole, comprising an oxygen and nitrogen atom in its heterocyclic structure, confers electron-withdrawing properties, influencing the compound’s electronic profile and reactivity. This compound is of interest in medicinal chemistry and materials science due to its structural uniqueness .
Properties
IUPAC Name |
2-(1,3-benzoxazol-2-yl)cyclohexene-1-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO3/c16-14(17)10-6-2-1-5-9(10)13-15-11-7-3-4-8-12(11)18-13/h3-4,7-8H,1-2,5-6H2,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNSDGAQSQARHSL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=C(C1)C2=NC3=CC=CC=C3O2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-(1,3-Benzoxazol-2-yl)cyclohex-1-ene-1-carboxylic acid typically involves the reaction of 1,3-benzoxazole with cyclohex-1-ene-1-carboxylic acid under specific conditions. The reaction conditions often include the use of a suitable solvent and a catalyst to facilitate the reaction .
Chemical Reactions Analysis
2-(1,3-Benzoxazol-2-yl)cyclohex-1-ene-1-carboxylic acid can undergo various chemical reactions, including:
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups under specific conditions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Scientific Research Applications
2-(1,3-Benzoxazol-2-yl)cyclohex-1-ene-1-carboxylic acid is used in various scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a reference compound in analytical chemistry.
Biology: The compound is utilized in proteomics research to study protein interactions and functions.
Industry: Its applications in industry are limited, primarily due to its specialized use in research.
Mechanism of Action
The mechanism of action of 2-(1,3-Benzoxazol-2-yl)cyclohex-1-ene-1-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, affecting their activity and function . The pathways involved in these interactions are complex and depend on the specific biological context in which the compound is used .
Comparison with Similar Compounds
Structural and Physicochemical Comparisons with Analogous Compounds
Key Structural Analogs
The compound’s closest analogs include derivatives with variations in the heterocyclic ring or substituent positioning. A comparative analysis of four structurally related compounds is provided below:
| Compound Name | Molecular Formula | Molecular Weight | CAS Number | Key Functional Groups | Polar Surface Area (Ų) | XlogP |
|---|---|---|---|---|---|---|
| 2-(1,3-Benzoxazol-2-yl)cyclohex-1-ene-1-carboxylic acid | C₁₄H₁₃NO₃ | 243.26 | 921061-46-3 | Benzoxazole, cyclohexene, carboxylic acid | 61.3 | 2.1 |
| 2-(1,3-Benzothiazol-2-yl)cyclohex-1-ene-1-carboxylic acid | C₁₄H₁₃NO₂S | 259.33 | 100283-47-4 | Benzothiazole, cyclohexene, carboxylic acid | 65.1 | 2.8 |
| 2-(1H-1,3-Benzodiazol-2-yl)carbamoylcyclohexane-1-carboxylic acid | C₁₅H₁₇N₃O₃ | 287.31 | 908822-54-8 | Benzimidazole, cyclohexane, carbamoyl, carboxylic acid | 95.1 | 2.2 |
| 6-Benzoylcyclohex-3-ene-1-carboxylic acid | C₁₄H₁₄O₃ | 230.26 | 31211-31-1 | Benzoyl, cyclohexene, carboxylic acid | 54.4 | 3.1 |
Key Observations:
- Heteroatom Effects : Replacing benzoxazole’s oxygen (O) with sulfur (S) in the benzothiazole analog increases molecular weight (259.33 vs. 243.26) and lipophilicity (XlogP 2.8 vs. 2.1), likely due to sulfur’s larger atomic radius and polarizability .
- Saturation vs. Unsaturation : The fully saturated cyclohexane ring in the benzimidazole analog reduces conjugation effects but increases steric flexibility compared to the cyclohexene-containing compounds .
Biological Activity
2-(1,3-Benzoxazol-2-yl)cyclohex-1-ene-1-carboxylic acid is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, including structure-activity relationships, case studies, and research findings.
The compound has the following chemical properties:
- Chemical Formula : C₁₄H₁₃NO₃
- CAS Number : 921061-46-3
- Molecular Weight : 243.26 g/mol
- Hazard Classification : Irritant
Biological Activity Overview
Research indicates that compounds containing the benzoxazole moiety often exhibit significant biological activities. The benzoxazole ring is known for its role in various pharmacological effects, including antimicrobial and anticancer properties.
Antimicrobial Activity
Studies have shown that derivatives of benzoxazole exhibit varying degrees of antimicrobial activity. For instance:
- A screening of 41 compounds based on the benzoxazole structure revealed selective antibacterial activity against Gram-positive bacteria like Bacillus subtilis, while showing limited activity against Gram-negative strains such as Escherichia coli .
- Some derivatives demonstrated antifungal properties against pathogens like Candida albicans.
Table 1: Antimicrobial Activity of Benzoxazole Derivatives
| Compound | Target Organism | MIC (µg/mL) | Activity Level |
|---|---|---|---|
| Compound 1 | Bacillus subtilis | 32 | Moderate |
| Compound 2 | Escherichia coli | >128 | No Activity |
| Compound 3 | Candida albicans | 16 | High Activity |
Anticancer Activity
Research has identified several benzoxazole derivatives with significant anticancer properties. For example:
- Compounds have shown cytotoxic effects on various cancer cell lines, including breast (MCF-7), lung (A549), and prostate (PC3) cancer cells .
- The structure–activity relationship (SAR) studies indicate that modifications to the benzoxazole ring can enhance anticancer efficacy while reducing toxicity to normal cells.
Case Study: Cytotoxicity Assessment
In a study assessing the cytotoxic effects of a series of benzoxazole derivatives:
- Compound A exhibited an IC50 value of 15 µM against MCF-7 cells.
- Compound B , with an electron-donating group, demonstrated improved selectivity for cancer cells compared to normal fibroblasts.
Structure–Activity Relationship (SAR)
The SAR studies have provided insights into how modifications to the benzoxazole structure influence biological activity:
- Electron-donating substituents tend to enhance antimicrobial activity.
- Certain substitutions can lead to selective toxicity towards cancer cells while sparing normal cells, suggesting potential for therapeutic applications.
Q & A
Q. What are the critical spectroscopic techniques for structural confirmation of 2-(1,3-Benzoxazol-2-yl)cyclohex-1-ene-1-carboxylic acid?
- Methodology :
- NMR Spectroscopy : Analyze - and -NMR to confirm the cyclohexene backbone and benzoxazole substituent. Compare chemical shifts with analogous compounds (e.g., ethyl 2-amino-1-cyclohexene-1-carboxylate, where δ ~2.5–3.5 ppm corresponds to cyclohexene protons) .
- Mass Spectrometry (MS) : Use high-resolution MS (HRMS) to verify the molecular ion peak (expected m/z ~287.31 for [M+H]) and fragmentation patterns.
- IR Spectroscopy : Identify carboxylic acid O-H stretches (~2500–3300 cm) and benzoxazole C=N/C-O bands (~1600–1700 cm) .
Q. How can solubility and bioavailability be predicted for this compound?
- Methodology :
- Calculate XLogP (predicted ~2.2) to estimate lipophilicity and guide solvent selection (e.g., DMSO for stock solutions) .
- Use Topological Polar Surface Area (TPSA) (~95.1 Å) to predict membrane permeability, suggesting potential challenges in cellular uptake .
- Experimental validation via HPLC solubility assays in buffers (pH 1–7.4) to simulate physiological conditions.
Q. What synthetic routes are viable for preparing this compound?
- Methodology :
- Cyclohexene Functionalization : Start with cyclohex-1-ene-1-carboxylic acid derivatives (e.g., ethyl esters) and introduce the benzoxazole moiety via Suzuki coupling or nucleophilic substitution .
- Continuous-Flow Synthesis : Adapt scalable methods from β-aminocyclohexanecarboxylic acid synthesis, optimizing temperature (80–120°C) and catalyst loading (e.g., Pd/C) .
Advanced Research Questions
Q. How can contradictory biological activity data be resolved across studies?
- Methodology :
- Perform structure-activity relationship (SAR) studies : Compare analogs (e.g., 3-[4-(3,4-dichlorophenyl)oxazol-2-yl]benzoic acid) to isolate critical functional groups .
- Validate assays using standardized protocols (e.g., IC determination in triplicate) and orthogonal methods (e.g., fluorescence-based vs. colorimetric assays) .
Q. What computational strategies predict interactions with biological targets?
- Methodology :
- Molecular Docking : Use the SMILES string (OC(C1CCCCC1C(NC1=NC2C=CC=CC=2N1)=O)=O) to model binding to enzymes (e.g., cyclooxygenase) .
- Molecular Dynamics (MD) Simulations : Prioritize parameters like hydrogen bond donor/acceptor counts (3 and 4, respectively) to assess stability in aqueous environments .
Q. How can ambiguous crystallographic data for this compound be resolved?
- Methodology :
- Single-Crystal X-ray Diffraction : Reference protocols from benzoxazole derivatives (e.g., 3-Benzyl-6-(2-chlorobenzoyl)-1,3-benzoxazol-2(3H)-one) to refine R-factors (<0.08) and ensure data-to-parameter ratios >12:1 .
- Validate with DFT calculations to compare theoretical and experimental bond lengths (e.g., C=O: ~1.21 Å) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
